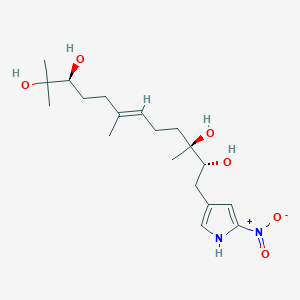

(2R,3S,6E,10S)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)-6-dodecene-2,3,10,11-tetrol

Vue d'ensemble

Description

Le Hérónapyrrole B est un composé de 2-nitropyrrole farnésylé isolé d'une espèce de Streptomyces. Il a une formule moléculaire de C19H32N2O6 et un poids moléculaire de 384,47 g/mol . Ce composé est remarquable pour ses propriétés antibiotiques, en particulier sa capacité à inhiber la croissance de Staphylococcus aureus et de Bacillus subtilis .

Mécanisme D'action

Target of Action

Heronapyrrole B is a farnesylated 2-nitropyrrole bacterial metabolite that has been found in Streptomyces . It is active against the Gram-positive bacteria S. aureus and B. subtilis (MICs = 1.8 and 7.5 μM, respectively) but not Gram-negative P. aeruginosa or E. coli . Therefore, its primary targets are likely proteins or processes unique to Gram-positive bacteria.

Mode of Action

It is known that the compound is produced by streptomyces in response to a bacteriostatic aspergillus metabolite . This metabolite stimulates the Streptomyces to produce nitric oxide (NO), which in turn mediates transcriptional activation of a silent biosynthetic gene cluster (BGC) for fungistatic heronapyrrole B .

Biochemical Pathways

The compound’s production is linked to the activation of a silent bgc in streptomyces . This suggests that Heronapyrrole B may interfere with the normal functioning of certain biosynthetic pathways in target organisms, leading to their inhibition.

Result of Action

Heronapyrrole B exhibits antibacterial activity, particularly against Gram-positive bacteria

Action Environment

Heronapyrrole B was isolated from a marine-derived Streptomyces found on the Australian Barrier Reef . The production of this compound is thought to be part of an “inter-kingdom beach warfare” between a Streptomyces sp. and Aspergillus sp. co-isolated from shallow water beach sand . This suggests that environmental factors, such as the presence of competing organisms and the specific conditions of the marine environment, may influence the production and action of Heronapyrrole B.

Méthodes De Préparation

La synthèse du Hérónapyrrole B implique plusieurs étapes clés, notamment la réaction de couplage croisé sp3–sp2 de Stille. Cette méthode permet l'installation de la clé C7,8 oléfine avec un contrôle régiosélectif complet . Une autre étape importante de la synthèse est l'halogénation décarboxylative de type Hunsdiecker, qui permet d'accéder aux partenaires de couplage de vinylstannane complexes nécessaires à la formation du produit naturel

Analyse Des Réactions Chimiques

Le Hérónapyrrole B subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels présents dans le composé.

Réduction : Cette réaction peut réduire les groupes nitro en amines.

4. Applications de la Recherche Scientifique

Le Hérónapyrrole B a plusieurs applications de recherche scientifique :

Chimie : Il sert de composé modèle pour étudier la synthèse complexe de produits naturels.

Biologie : Il est utilisé pour étudier les interactions microbiennes et la communication chimique entre différentes espèces.

Médecine : Ses propriétés antibiotiques en font un candidat pour le développement de nouveaux agents antibactériens.

Industrie : Applications potentielles dans le développement de nouveaux produits agrochimiques et pharmaceutiques.

5. Mécanisme d'Action

Le Hérónapyrrole B exerce ses effets par un mécanisme médié par l'oxyde nitrique (NO). Le composé stimule la production de NO, qui à son tour active un groupe de gènes biosynthétiques silencieux (BGC) responsable de ses propriétés fongistatiques . Cette communication chimique inter-royaume met en évidence l'importance des interactions microbiennes dans la régulation des défenses chimiques .

Applications De Recherche Scientifique

Heronapyrrole B has several scientific research applications:

Chemistry: It serves as a model compound for studying complex natural product synthesis.

Biology: It is used to study microbial interactions and chemical communication between different species.

Medicine: Its antibiotic properties make it a candidate for developing new antibacterial agents.

Industry: Potential applications in the development of new agrochemicals and pharmaceuticals.

Comparaison Avec Des Composés Similaires

Le Hérónapyrrole B fait partie d'une famille de produits naturels antibiotiques contenant le motif rare de 2-nitropyrrole. Les composés similaires incluent :

Nitropyrrolin A : Un autre membre de la famille des 2-nitropyrroles avec des propriétés antibiotiques.

Hérónapyrrole D : Un composé structurellement apparenté avec des activités biologiques similaires. Le Hérónapyrrole B est unique en raison de son mécanisme d'action spécifique médié par le NO et de ses puissantes propriétés antibactériennes.

Propriétés

IUPAC Name |

(E,2R,3S,10S)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)dodec-6-ene-2,3,10,11-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O6/c1-13(7-8-15(22)18(2,3)24)6-5-9-19(4,25)16(23)10-14-11-17(20-12-14)21(26)27/h6,11-12,15-16,20,22-25H,5,7-10H2,1-4H3/b13-6+/t15-,16+,19-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLMWMXFFNAONP-WJEGLXPMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C(CC1=CNC(=C1)[N+](=O)[O-])O)O)CCC(C(C)(C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CC[C@@](C)([C@@H](CC1=CNC(=C1)[N+](=O)[O-])O)O)/CC[C@@H](C(C)(C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[3-(Acetyloxy)phenyl]-1-methyl-4-piperidinyl]-ethanone, monohydrochloride](/img/structure/B3025700.png)

![(10S)-3,4,5,16-Tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol](/img/structure/B3025701.png)

ketone](/img/structure/B3025702.png)

![(8R,10S)-10-[(6-deoxy-2-O-methyl-alpha-L-mannopyranosyl)oxy]-7,8,9,10-tetrahydro-1,8,11-trihydroxy-8-methyl-5,12-naphthacenedione](/img/structure/B3025707.png)

![4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate](/img/structure/B3025719.png)

![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3025721.png)

![2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3025723.png)